molecular formula C17H18ClNOS B4794201 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide

Cat. No. B4794201
M. Wt: 319.8 g/mol
InChI Key: YFKNYLRZPAHYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide, also known as ML351, is a small molecule that has been identified as a potential therapeutic agent for various diseases. It belongs to the class of benzamides and has shown promising results in preclinical studies.

Mechanism of Action

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide exerts its therapeutic effects by inhibiting the activity of several enzymes and proteins, including histone deacetylases (HDACs), sirtuins, and heat shock protein 90 (HSP90). HDACs and sirtuins are involved in the regulation of gene expression, while HSP90 is involved in the folding and stabilization of several oncogenic proteins. By inhibiting the activity of these proteins, 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide can prevent the progression of various diseases.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce the accumulation of alpha-synuclein in Parkinson's disease. 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high purity and reproducibility, which makes it suitable for large-scale experiments. However, 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments.

Future Directions

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has shown promising results in preclinical studies, and there are several future directions for its development. One direction is to optimize its pharmacokinetics and pharmacodynamics to improve its efficacy and reduce its toxicity. Another direction is to test its efficacy in clinical trials for various diseases. 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide can also be used as a tool compound to study the function of its target proteins in various biological processes. Overall, 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has a great potential for the development of novel therapeutics for various diseases.

Scientific Research Applications

4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the activity of several enzymes and proteins that are involved in the progression of these diseases. 4-{[(4-chlorophenyl)thio]methyl}-N-propylbenzamide has also been tested for its antibacterial and antiviral properties.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-2-11-19-17(20)14-5-3-13(4-6-14)12-21-16-9-7-15(18)8-10-16/h3-10H,2,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKNYLRZPAHYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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